![molecular formula C19H24N2O2S B2454059 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 2034240-76-9](/img/structure/B2454059.png)
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a chemical compound with potential applications in scientific research. It is a small molecule that is being studied for its mechanism of action and potential biochemical and physiological effects.
Scientific Research Applications
Molecular Interaction and Pharmacophore Modeling
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is highlighted for its potent and selective antagonist activity for the CB1 cannabinoid receptor. A study utilized the AM1 molecular orbital method for conformational analysis, identifying distinct conformations that contribute to its binding interaction with the receptor. This research underpins the development of unified pharmacophore models for CB1 receptor ligands, aiding in the understanding of steric and electrostatic interactions crucial for receptor binding (Shim et al., 2002).
Orexin Receptor Antagonism
N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is an orexin 1 and 2 receptor antagonist under development for insomnia treatment. A study investigating the disposition of [14C]SB-649868 in humans revealed insights into its metabolism and elimination, highlighting its potential therapeutic application (Renzulli et al., 2011).
Synthesis and Bioactivity of Novel Benzamides
Research on metal complexes of new benzamides, derived by the condensation of benzamide, piperidine, and substituted benzaldehydes, explored their structural features and in vitro antibacterial activity. This study provides insights into the potential bioactive properties of benzamide derivatives and their metal complexes, opening avenues for further pharmaceutical applications (Khatiwora et al., 2013).
Antipsychotic Potential of Heterocyclic Carboxamides
Investigation into heterocyclic analogues of 1192U90 for potential antipsychotic agents demonstrates the significance of structural variations in enhancing therapeutic efficacy with reduced side effects. The study highlights two derivatives with potent in vivo activities, underscoring the role of heterocyclic carboxamides in developing antipsychotic treatments (Norman et al., 1996).
Cannabinoid Receptor Antagonists
Research into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists elaborates on the structural requirements for potent antagonistic activity. This work is pivotal for understanding the pharmacological modulation of cannabinoid receptors and for the development of therapeutics to mitigate the side effects of cannabinoids (Lan et al., 1999).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The mode of action would depend on the specific targets and the biochemical pathways it influences.
Biochemical Pathways
Piperidine derivatives are known to have a wide range of pharmacological applications .
properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-19(18-11-15-3-1-2-4-17(15)23-18)20-12-14-5-8-21(9-6-14)16-7-10-24-13-16/h1-4,11,14,16H,5-10,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRCOVHMVOYWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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